molecular formula C16H12N2O3 B2761846 N-(2-phenoxyphenyl)isoxazole-5-carboxamide CAS No. 941869-13-2

N-(2-phenoxyphenyl)isoxazole-5-carboxamide

Cat. No.: B2761846
CAS No.: 941869-13-2
M. Wt: 280.283
InChI Key: JSBLUXHPKXZLNY-UHFFFAOYSA-N
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Description

N-(2-phenoxyphenyl)isoxazole-5-carboxamide is a compound with the molecular formula C16H12N2O3 and a molecular weight of 280.283. It belongs to the class of isoxazole derivatives, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential.

Preparation Methods

The synthesis of N-(2-phenoxyphenyl)isoxazole-5-carboxamide typically involves the cycloaddition reaction of appropriate precursors. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II). due to the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation, alternative metal-free synthetic routes have been developed . These methods often involve the use of aromatic aldehydes and nitroacetic esters as starting materials .

Chemical Reactions Analysis

N-(2-phenoxyphenyl)isoxazole-5-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound may yield carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

N-(2-phenoxyphenyl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially important compounds.

Mechanism of Action

The mechanism of action of N-(2-phenoxyphenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease processes, leading to therapeutic effects .

Comparison with Similar Compounds

N-(2-phenoxyphenyl)isoxazole-5-carboxamide can be compared with other similar compounds, such as:

    Isoxazole derivatives: These compounds share the same isoxazole ring structure and exhibit similar biological activities.

    Thiazole derivatives: These compounds contain a thiazole ring instead of an isoxazole ring and exhibit different biological activities.

This compound is unique due to its specific substitution pattern and the resulting biological activities. Its distinct structure allows it to interact with different molecular targets and pathways compared to other isoxazole and thiazole derivatives .

Properties

IUPAC Name

N-(2-phenoxyphenyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3/c19-16(15-10-11-17-21-15)18-13-8-4-5-9-14(13)20-12-6-2-1-3-7-12/h1-11H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSBLUXHPKXZLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC=NO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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